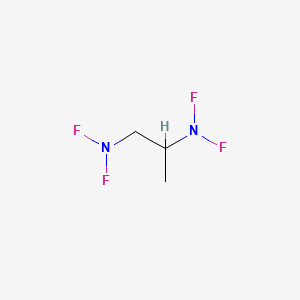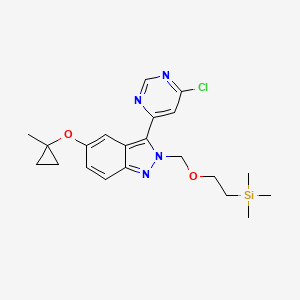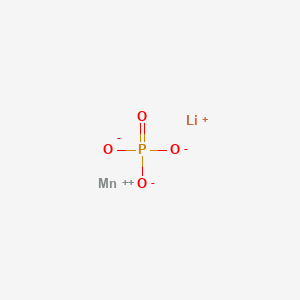![molecular formula C14H15NO3 B15293739 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one CAS No. 16641-72-8](/img/structure/B15293739.png)
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Phenoxycarbonyl)-8-azabicyclo[321]octane-3-one is a bicyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one typically involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency and complete diastereoselectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts, propargylic carboxylates, and glycal-derived enynes . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include enantiomerically pure disubstituted 8-oxabicyclo[3.2.1]octanes and other related bicyclic compounds .
Scientific Research Applications
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: A similar compound with a different functional group, used in various chemical applications.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with similar structural motifs, known for its biological activities.
Uniqueness
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions with high selectivity and efficiency .
Properties
CAS No. |
16641-72-8 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
phenyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-12-8-10-6-7-11(9-12)15(10)14(17)18-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
InChI Key |
GQLAOHBSJQCLON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC1N2C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




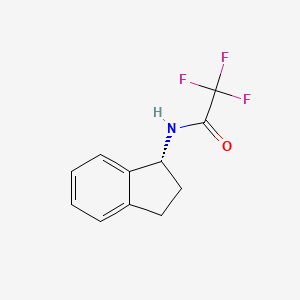
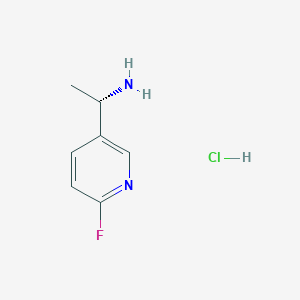
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
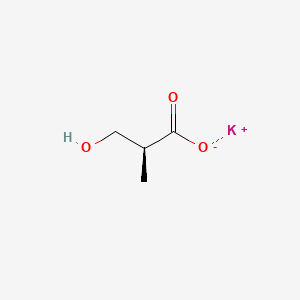
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
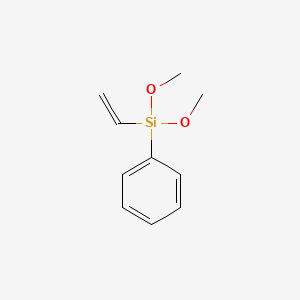

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
